molecular formula C21H20N6O B2767176 N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide CAS No. 890942-67-3

N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide

Cat. No.: B2767176
CAS No.: 890942-67-3
M. Wt: 372.432
InChI Key: MODDERURNOPEAL-UHFFFAOYSA-N
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Description

N'-[1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 2,4-dimethylphenyl group at the 1-position of the heterocyclic core and a 2-methylbenzohydrazide substituent at the 4-position. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its versatility in interacting with biological targets, particularly kinases and enzymes. The methyl groups on the aryl substituents likely enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O/c1-13-8-9-18(15(3)10-13)27-20-17(11-24-27)19(22-12-23-20)25-26-21(28)16-7-5-4-6-14(16)2/h4-12H,1-3H3,(H,26,28)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODDERURNOPEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide typically involves multiple steps. One common method includes the condensation of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with formamide to form the pyrazolo[3,4-d]pyrimidine core. The final step involves the coupling of this core with 2-methylbenzohydrazide under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

N’-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly cyclin-dependent kinases (CDKs).

    Medicine: Investigated for its anticancer properties, showing significant cytotoxic activity against various cancer cell lines.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N’-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide involves the inhibition of CDKs, which are crucial for cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets include CDK2/cyclin A2 complex, and the pathways involved are related to cell cycle progression and apoptosis induction .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs of the target compound, highlighting substituent differences, physical properties, and biological relevance:

Compound Name Substituents (Pyrazolo[3,4-d]pyrimidine Core) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Findings Reference
3,4-Dimethoxy-N′-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide 4-Methylphenyl (1-position), 3,4-dimethoxybenzohydrazide (4-position) C₂₁H₂₀N₆O₃ 404.43 Not reported Increased polarity due to methoxy groups; potential solubility advantages
N′-[1-(3,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide 3,4-Dimethylphenyl (1-position), 3,4-dimethoxybenzohydrazide (4-position) Not explicitly stated ~418 (estimated) Not reported Positional isomerism of methyl groups may alter steric effects
1-(2,4-Dimethylphenyl)-N-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 2,4-Dimethylphenyl (1-position), 4-methylbenzylamine (4-position) C₂₂H₂₂N₆ 370.45 Not reported Replacement of benzohydrazide with benzylamine reduces hydrogen-bonding capacity
1-[1-(4-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(4-phenylcarboxamido)hydrazine (7h) 4-Methylphenyl (1-position), phenylcarboxamido-hydrazine (4-position) C₁₉H₁₆N₆O 344.37 263–265 High thermal stability; NMR confirms hydrazine linkage
4-Hydroxy-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide 1-Methyl (1-position), 4-hydroxybenzohydrazide (4-position) C₁₃H₁₂N₆O₂ 292.27 Not reported Hydroxyl group enhances solubility; potential for salt formation
Bisarylureas (e.g., 1n–1s) Varied arylurea groups (4-position) C₁₉–C₂₁H₁₅–₁₈F/N/O/S-containing 400–450 (estimated) 178.4–359.7 Pan-RAF inhibitors; high melting points correlate with crystallinity and stability

Key Comparative Insights

Substituent Effects on Physicochemical Properties :

  • Methoxy groups () increase polarity and may improve aqueous solubility compared to methyl substituents (target compound) .
  • Hydroxyl groups () further enhance solubility but may reduce metabolic stability due to susceptibility to glucuronidation .
  • Urea derivatives () exhibit exceptionally high melting points (up to 360°C), suggesting strong intermolecular interactions (e.g., hydrogen bonding) and crystalline stability .

Biological Activity: Bisarylurea analogs () demonstrate potent pan-RAF inhibitory activity, attributed to their ability to occupy hydrophobic kinase pockets while maintaining hydrogen-bonding interactions .

Synthetic Yields :

  • Urea derivatives () are synthesized with yields ranging from 54.2% to 99.6%, influenced by electronic effects of substituents (e.g., electron-withdrawing nitro groups lower yields) .
  • Hydrazine derivatives () achieve high yields (89%) under optimized conditions, highlighting the efficiency of hydrazide coupling reactions .

Biological Activity

N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazolo[3,4-d]pyrimidine family, which is known for its diverse pharmacological properties, including kinase inhibition and anticancer activities.

Chemical Structure

The molecular formula of this compound is C20H22N6OC_{20}H_{22}N_{6}O, and it features a pyrazolo[3,4-d]pyrimidine core structure. This structure is significant for its interaction with various biological targets, particularly kinases.

This compound acts primarily as a kinase inhibitor . Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can affect cell signaling pathways involved in cell growth and proliferation. Inhibition of specific kinases can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells.

Anticancer Properties

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer activity. For instance:

  • In vitro studies have demonstrated that this compound can inhibit the activity of cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) tyrosine kinases, which are crucial in cancer cell proliferation and survival .
  • Case Study : A study reported that derivatives of pyrazolo[3,4-d]pyrimidines showed IC50 values in the nanomolar range against various cancer cell lines, indicating potent inhibitory effects .

Other Biological Activities

Beyond anticancer effects, this compound may exhibit:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains and fungi, suggesting potential applications in treating infectious diseases.
  • Neuroprotective Effects : There is emerging evidence that pyrazolo[3,4-d]pyrimidines may have neuroprotective properties by modulating signaling pathways related to neurodegeneration .

Summary of Key Studies

StudyFindingsReference
In vitro kinase inhibitionDemonstrated significant inhibition of CDK and EGFR
Anticancer activityIC50 values in the low nanomolar range against cancer cell lines
Antimicrobial effectsActive against multiple bacterial strains

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide?

  • Methodology : The synthesis involves multi-step reactions starting with pyrazolo[3,4-d]pyrimidine core formation. Key steps include:

  • Cyclization of precursors (e.g., substituted pyrazole derivatives) under acidic/basic conditions.
  • Substitution reactions with hydrazide groups using dry acetonitrile or dichloromethane as solvents .
  • Final purification via recrystallization from isopropyl alcohol or acetonitrile to achieve >95% purity .
    • Critical Parameters : Solvent choice (polar aprotic solvents enhance reactivity), temperature control (60–80°C avoids side reactions), and catalyst selection (e.g., triethylamine for nucleophilic substitutions) .

Q. How is structural characterization performed for this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., methyl groups at 2,4-dimethylphenyl and benzohydrazide moieties) .
  • IR Spectroscopy : Peaks at 1650–1700 cm1^{-1} verify hydrazide C=O stretching .
  • Mass Spectrometry : High-resolution MS (e.g., ESI+) validates molecular weight and fragmentation patterns .

Q. What are the primary biological activities reported for pyrazolo[3,4-d]pyrimidine derivatives?

  • Key Activities :

  • Kinase Inhibition : Structural analogs show inhibitory effects on protein kinases (e.g., BRAF, EGFR) via competitive ATP-binding site interactions .
  • Anticancer Activity : In vitro assays (e.g., MTT on glioblastoma cells) reveal IC50_{50} values <10 µM for derivatives with electron-withdrawing substituents .
  • Antimicrobial Potential : Halogenated derivatives exhibit MIC values of 2–8 µg/mL against Gram-positive bacteria .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for enhanced kinase inhibition?

  • SAR Insights :

  • Substituent Effects :
  • Electron-donating groups (e.g., methyl) at the 2,4-dimethylphenyl moiety improve solubility but reduce binding affinity.
  • Fluorine or trifluoromethyl groups at the benzohydrazide ring enhance kinase selectivity by 3–5-fold .
  • Docking Studies : Molecular dynamics simulations predict improved interactions with BRAF’s hydrophobic pocket when substituents are meta-positioned .
    • Experimental Validation : Synthesize derivatives with systematic substituent variations and test via kinase profiling assays (e.g., ADP-Glo™) .

Q. What strategies resolve contradictions in reported biological data for pyrazolo[3,4-d]pyrimidine analogs?

  • Approach :

  • Data Harmonization : Compare IC50_{50} values across standardized assays (e.g., use identical cell lines like U87-MG glioblastoma).
  • Analytical Reproducibility : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C incubation) to isolate compound-specific effects .
  • Meta-Analysis : Aggregate data from PubChem and independent studies to identify trends (e.g., chlorine substituents correlate with cytotoxicity) .

Q. How do reaction conditions influence byproduct formation during synthesis?

  • Case Study :

  • Side Reactions : Alkylation of pyrazolo[3,4-d]pyrimidine at O- vs. N-positions occurs under varying temperatures.
  • Mitigation :
  • Use anhydrous acetonitrile at 0–5°C to favor N-substitution (yield >85%) .
  • Monitor via TLC (silica gel, ethyl acetate/hexane 3:7) to detect early byproducts .
    • Quantitative Analysis : HPLC with C18 columns (UV detection at 254 nm) quantifies purity and identifies residual solvents .

Q. What computational tools predict metabolic pathways and toxicity for this compound?

  • In Silico Methods :

  • ADMET Prediction : Tools like SwissADME assess bioavailability (%F >70) and blood-brain barrier permeability (logBB <0.3) .
  • Metabolite Identification : CypReact software predicts phase I oxidation at the pyrimidine ring and phase II glucuronidation .
    • Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

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